1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate is a chemical compound with the molecular formula C9H12N2O5. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate typically involves the reaction of tert-butyl alcohol with a diazonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, with continuous monitoring and quality control measures in place. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
2-diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl group, used in different synthetic applications.
Uniqueness
1-tert-Butoxy-2-diazonio-1-oxopent-2-en-3-olate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
104034-84-6 |
---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C9H14N2O3/c1-5-6(12)7(11-10)8(13)14-9(2,3)4/h5H2,1-4H3 |
InChI Key |
GKIDQSUMJNOXSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.